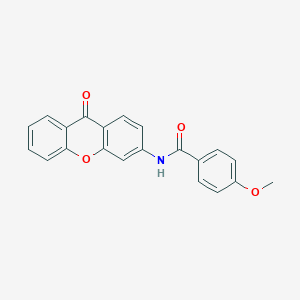

4-methoxy-N-(9-oxo-9H-xanthen-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methoxy-N-(9-oxo-9H-xanthen-3-yl)benzamide is a synthetic organic compound that belongs to the xanthone family. Xanthones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound has a unique structure that combines a xanthone core with a benzamide moiety, making it a subject of interest in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(9-oxo-9H-xanthen-3-yl)benzamide typically involves the following steps:

Formation of the xanthone core: This can be achieved through the classical Grover, Shah, and Shah reaction, which involves heating a mixture of polyphenol and salicylic acid derivatives with acetic anhydride as the dehydrating agent.

Introduction of the methoxy group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Coupling with benzamide: The final step involves coupling the xanthone derivative with benzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

4-methoxy-N-(9-oxo-9H-xanthen-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The xanthone core can be oxidized using reagents like potassium permanganate or chromium trioxide.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohols or reduced xanthone derivatives.

Substitution: Formation of thioethers or amides.

Aplicaciones Científicas De Investigación

4-methoxy-N-(9-oxo-9H-xanthen-3-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.

Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent in cellular models.

Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 4-methoxy-N-(9-oxo-9H-xanthen-3-yl)benzamide involves its interaction with various molecular targets:

Antioxidant Activity: It modulates the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, enhancing the cellular response to oxidative stress.

Anti-inflammatory Activity: It inhibits pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparación Con Compuestos Similares

Similar Compounds

4-methoxy-9H-xanthen-9-one: Shares the xanthone core but lacks the benzamide moiety.

9H-xanthen-9-one: The parent xanthone compound without any substituents.

4-hydroxy-9H-xanthen-9-one: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness

4-methoxy-N-(9-oxo-9H-xanthen-3-yl)benzamide is unique due to its combined xanthone and benzamide structure, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Actividad Biológica

4-Methoxy-N-(9-oxo-9H-xanthen-3-yl)benzamide is a compound belonging to the xanthone class, which has garnered significant attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine, particularly in cancer treatment.

Chemical Structure and Properties

The compound is characterized by a unique structure that combines a xanthone moiety with a benzamide group. This structural configuration is believed to contribute to its biological activities, making it a subject of interest in medicinal chemistry.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. It is known to modulate the Nrf2 pathway, enhancing the cellular response to oxidative stress. This modulation leads to increased expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPX), which help mitigate oxidative damage in cells .

2. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. This activity is crucial in reducing inflammation in various pathological conditions, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .

3. Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies indicate that it induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. The compound has been tested against several cancer cell lines, demonstrating significant antiproliferative effects .

The mechanisms through which this compound exerts its biological activities include:

- Nrf2 Activation : Enhances the antioxidant response.

- Caspase Activation : Induces apoptosis in cancer cells.

- Cytokine Inhibition : Reduces inflammation through the suppression of pro-inflammatory mediators .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-methoxy-9H-xanthen-9-one | Xanthone core | Moderate antioxidant activity |

| 9H-xanthen-9-one | Parent xanthone | Limited biological activity |

| 4-hydroxy-9H-xanthen-9-one | Hydroxyl group instead of methoxy | Enhanced antioxidant but less potent than the target compound |

The presence of both methoxy and benzamide groups in this compound contributes to its distinct biological profile compared to these analogs.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antiproliferative Effects : In vitro tests showed that this compound significantly inhibited the growth of breast cancer cell lines MDA-MB-231 and T47D, demonstrating its potential as an anticancer agent .

- Oxidative Stress Model : Research involving human macrophages indicated that treatment with this compound reduced reactive oxygen species (ROS) production under inflammatory conditions, supporting its role as an antioxidant .

Propiedades

IUPAC Name |

4-methoxy-N-(9-oxoxanthen-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO4/c1-25-15-9-6-13(7-10-15)21(24)22-14-8-11-17-19(12-14)26-18-5-3-2-4-16(18)20(17)23/h2-12H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKJJENWJGDWEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.